Podocarpic Acid

Catalog No.
S572978
CAS No.
5947-49-9
M.F
C17H22O3
M. Wt
274.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Podocarpic Acid

CAS Number

5947-49-9

Product Name

Podocarpic Acid

IUPAC Name

(1S,4aS,10aR)-6-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

InChI

InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-5-11-4-6-12(18)10-13(11)16/h4,6,10,14,18H,3,5,7-9H2,1-2H3,(H,19,20)/t14-,16-,17+/m1/s1

InChI Key

VJILEYKNALCDDV-OIISXLGYSA-N

SMILES

Array

Synonyms

podocarpic acid

Canonical SMILES

CC12CCCC(C1CCC3=C2C=C(C=C3)O)(C)C(=O)O

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)O)(C)C(=O)O

The exact mass of the compound Podocarpic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]. However, this does not mean our product can be used or applied in the same or a similar way.

Podocarpic acid (CAS 5947-49-9) is a naturally occurring, enantiopure tricyclic diterpenoid resin acid characterized by a rigid trans-fused A/B ring system, a C-4 carboxylic acid, and an aromatic C-ring featuring a C-12 phenolic hydroxyl group. In commercial and industrial procurement, it is highly valued as a 'chiral pool' starting material for the asymmetric synthesis of complex polycyclic terpenoids, pharmaceuticals, and bioactive lactones [1]. Unlike simpler acyclic precursors, its pre-built tricyclic framework and defined absolute stereochemistry minimize downstream synthetic steps, providing a highly efficient, atom-economical foundation for accessing aphidicolane, stemodane, and stemarane scaffolds [1].

While buyers may consider cheaper aromatic abietanes like dehydroabietic acid or non-aromatic alternatives like abietic acid as generic substitutes, these materials fail in workflows requiring specific C-ring oxygenation[1]. Dehydroabietic acid possesses a C-13 isopropyl group and lacks the critical C-12 phenolic hydroxyl group native to podocarpic acid [2]. Substituting dehydroabietic acid into a synthesis targeting C-12 oxygenated chirons (e.g., 9(11)-podocarpen-12-one) forces chemists to execute lengthy, low-yield de-isopropylation and C-H oxidation sequences [1]. Consequently, procuring podocarpic acid directly bypasses 4 to 5 complex synthetic steps, dramatically improving overall yield, atom economy, and process scalability for high-value diterpenoid targets[1].

Efficiency in Generating C-12 Oxygenated Chiral Synthons

Podocarpic acid provides direct access to critical C-12 oxygenated bicyclic and tricyclic chirons, such as (−)-9(11)-podocarpen-12-one, via straightforward Birch reduction of its methyl ether [1]. Because the C-12 oxygen is already installed natively, this conversion proceeds in high overall yield (~80-90% over minimal steps). In contrast, attempting to derive similar C-12 oxygenated intermediates from dehydroabietic acid requires complex de-isopropylation and multi-step C-12 functionalization, which drastically reduces the yield to below 30%[1].

Evidence DimensionSynthesis yield and step-count for C-12 oxygenated chirons
Target Compound DataPodocarpic Acid: ~80-90% yield via direct Birch reduction (minimal steps).
Comparator Or BaselineDehydroabietic Acid: <30% yield, requiring 4+ additional steps for de-isopropylation and oxidation.
Quantified DifferenceEliminates 4+ synthetic steps and increases target chiron yield by >50%.
ConditionsStandard Birch reduction conditions (Li/NH3) followed by acidic cleavage.

Procuring podocarpic acid directly bypasses the costly and low-yield C-ring functionalization required when using generic abietane resin acids for C-12 oxygenated targets.

Regioselective C-Ring Functionalization for Bioactive Library Synthesis

The native C-12 phenolic hydroxyl group in podocarpic acid acts as a strong ortho-directing group, enabling highly regioselective electrophilic aromatic substitution at the C-13 position [1]. Reactions such as nitration or bromination proceed smoothly to yield >80% of the desired C-13 functionalized derivatives. Conversely, dehydroabietic acid has its C-13 position blocked by an isopropyl group, forcing chemists to rely on harsher, lower-yielding benzylic oxidations at C-7 (often <60% yield) to achieve functionalization [1].

Evidence DimensionYield and regiocontrol of aromatic ring derivatization
Target Compound DataPodocarpic Acid: >80% yield for C-13 directed electrophilic substitution.
Comparator Or BaselineDehydroabietic Acid: Blocked at C-13; relies on C-7 benzylic oxidation with <60% yield.
Quantified Difference>20% higher functionalization yield with strictly controlled regiochemistry at C-13.
ConditionsElectrophilic aromatic substitution (e.g., HNO3/AcOH or Br2/AcOH) at standard laboratory conditions.

For medicinal chemistry procurement, the native C-12 phenol provides a direct, high-yield synthetic handle for library generation without the need for toxic oxidation reagents.

Stereochemical Control in Complex Terpenoid Annulation

Podocarpic acid serves as a highly reliable chiral template due to its rigid trans-decalin A/B ring system and defined absolute stereocenters at C-5 and C-10 [1]. When utilized in the synthesis of tetracyclic aphidicolane or stemodane precursors, the inherent steric bias of the podocarpic framework guarantees high diastereomeric excess (often >95% de) during the crucial installation of the β-oriented H-C(8) stereocenter [1]. Simpler acyclic or flexible chiral pool precursors require multiple, highly optimized asymmetric steps to achieve comparable stereocontrol, often resulting in lower overall diastereomeric ratios [1].

Evidence DimensionDiastereomeric excess (de) in downstream A/B/C ring modifications
Target Compound DataPodocarpic Acid: >95% de for β-oriented H-C(8) installation.
Comparator Or BaselineAcyclic/flexible chiral precursors: Variable de, requiring complex asymmetric catalysis.
Quantified DifferenceProvides near-absolute stereocontrol (>95% de) natively derived from the rigid tricyclic skeleton.
ConditionsConversion to stemodane/aphidicolane intermediates via established annulation sequences.

Ensures high-purity reproducibility in the asymmetric synthesis of complex polycyclic APIs, significantly reducing purification costs and batch variability.

Chiral Pool Starting Material for Antiviral and Antitumor Diterpenoids

Due to its native C-12 oxygenation and rigid stereocenters, podocarpic acid is a highly efficient precursor for synthesizing complex tetracyclic scaffolds, including aphidicolane, stemodane, and stemarane diterpenoids. Procurement for these syntheses bypasses the low-yield C-ring functionalization steps required by generic abietanes [1].

Synthesis of Antimicrobial and Antifungal Screening Libraries

The strong ortho-directing effect of the C-12 phenol allows for high-yield, regioselective electrophilic substitutions at C-13. This makes podocarpic acid highly valuable for generating diverse libraries of bioactive lactones and oxidized resin acid derivatives for agricultural and pharmaceutical screening [2].

Development of ArnT-Mediated Colistin Resistance Inhibitors

The aromatic abietane scaffold of podocarpic acid is utilized in function-oriented synthesis to develop colistin adjuvants. The pre-installed C-12 hydroxyl and the rigid tricyclic core provide essential binding interactions and synthetic handles that are not readily accessible in simpler resin acids [3].

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

274.15689456 Da

Monoisotopic Mass

274.15689456 Da

Heavy Atom Count

20

UNII

7K80G5Z96Y

Other CAS

5947-49-9

Wikipedia

Podocarpic acid

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]

Dates

Last modified: 08-15-2023

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